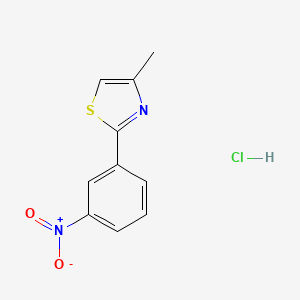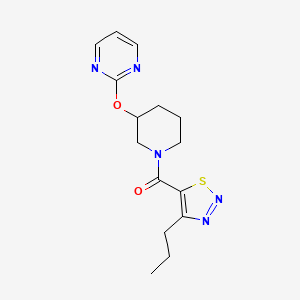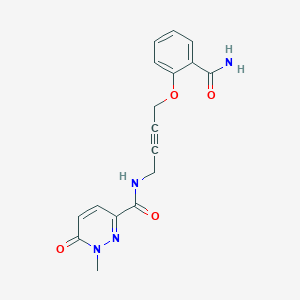
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry1. It is also known as the compound FDEC1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have diverse applications in fields like pharmaceuticals, materials science, and organic synthesis2.Molecular Structure Analysis
The molecular structure of this compound allows for investigation in fields like pharmaceuticals, materials science, and organic synthesis2. The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds have diverse applications, ranging from drug development to material synthesis, owing to their unique properties and versatile nature3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds have unique properties and versatile nature3.科学的研究の応用
Design and Synthesis for Targeted Therapies
Research involving compounds structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has focused on their synthesis and evaluation for potential applications in targeted therapies. For example, the synthesis and biological evaluation of novel derivatives as potential c-Met kinase inhibitors have shown moderate to good antitumor activities against several cancer cell lines, indicating a promising approach for the design of new anticancer drugs (Liu et al., 2020).
Anticonvulsant and Toxicity Evaluation
Compounds with structural similarities have been synthesized and evaluated for their anticonvulsant activity, showcasing a potential for developing new therapeutic agents in the treatment of seizures without significant neurotoxic and hepatotoxic effects (Siddiqui et al., 2010).
Cytotoxicity Studies
Investigations into the cytotoxicity of novel synthesized derivatives against specific cancer cells reveal their potential as leads for developing new anticancer agents. This approach highlights the importance of structural design in enhancing antitumor efficacy (Hassan et al., 2014).
Antimicrobial Activity
Research on derivatives incorporating similar structural motifs has demonstrated good antimicrobial activity against various bacterial and fungal strains. This suggests the utility of these compounds in addressing resistant microbial infections, contributing to the development of new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis and Characterization for Molecular Understanding
The synthesis, characterization, and study of specific interactions and properties of these compounds help in understanding their molecular behavior and potential applications in various scientific domains. This foundational research is crucial for the rational design of molecules with desired biological or chemical properties (Patil et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, the potential side effects of similar compounds on human health must be carefully evaluated5.
将来の方向性
The future directions of research involving this compound are not explicitly mentioned in the search results. However, similar compounds have received increasing attention in scientific research due to their diverse molecular functions and promising applications4.
特性
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-15(22)9-8-13(20-21)17(24)19-10-4-5-11-25-14-7-3-2-6-12(14)16(18)23/h2-3,6-9H,10-11H2,1H3,(H2,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIFRGLMISNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)
![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
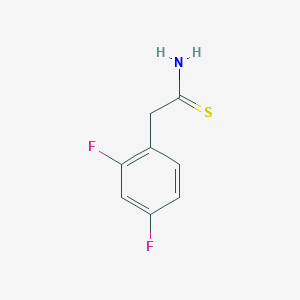
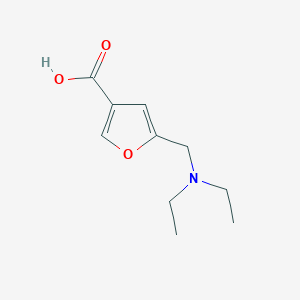
![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
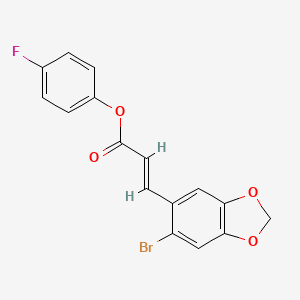
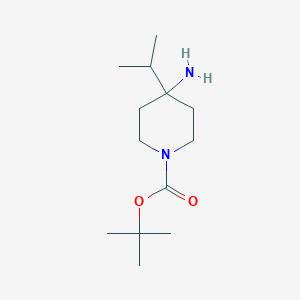
![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
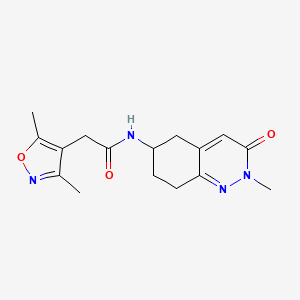
![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
